2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the benzamide class This compound is characterized by its unique structure, which includes a benzotriazole moiety and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2H-benzotriazole-5-yl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the benzotriazole moiety can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting metalloprotein enzymes. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Additionally, the benzamide structure allows for hydrogen bonding with biological macromolecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethoxy-N-(4-methylphenyl)benzamide
- 2,6-dimethoxy-N-(2-methylphenyl)benzamide
- 2,6-dimethoxy-N-[(4-methylphenyl)methyl]benzamide
Uniqueness
2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide stands out due to the presence of the benzotriazole moiety, which imparts unique properties such as metal ion binding and enhanced stability. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
Molecular Formula |
C22H20N4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[2-(4-methylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-14-7-10-16(11-8-14)26-24-17-12-9-15(13-18(17)25-26)23-22(27)21-19(28-2)5-4-6-20(21)29-3/h4-13H,1-3H3,(H,23,27) |
InChI Key |
AHALKAVMRVHIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC=C4OC)OC |
Origin of Product |
United States |
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